molecular formula C76H64N6O4S B14131217 N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate CAS No. 29243-26-3

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate

Cat. No.: B14131217
CAS No.: 29243-26-3
M. Wt: 1157.4 g/mol
InChI Key: KAYDFEZJPMWJMG-UHFFFAOYSA-L
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Description

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate is a complex organic compound with the molecular formula C76H64N6O4S It is known for its unique structure, which includes multiple aromatic rings and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilinophenyl with 3-methylphenylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.

    Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups can be introduced into the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced aromatic compounds.

Scientific Research Applications

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-anilinophenyl)maleimide
  • 4-[bis(4-aminophenyl)methyl]phenol

Uniqueness

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate is unique due to its complex structure and the presence of multiple aniline groups This gives it distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

29243-26-3

Molecular Formula

C76H64N6O4S

Molecular Weight

1157.4 g/mol

IUPAC Name

N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate

InChI

InChI=1S/2C38H32N3.H2O4S/c2*1-28-9-8-14-37(27-28)41-36-25-19-31(20-26-36)38(29-15-21-34(22-16-29)39-32-10-4-2-5-11-32)30-17-23-35(24-18-30)40-33-12-6-3-7-13-33;1-5(2,3)4/h2*2-27,39-41H,1H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

KAYDFEZJPMWJMG-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.CC1=CC(=CC=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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